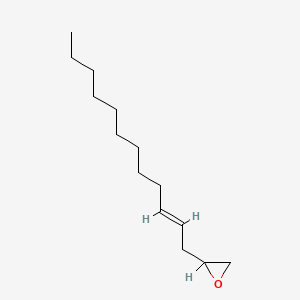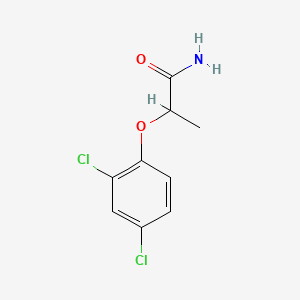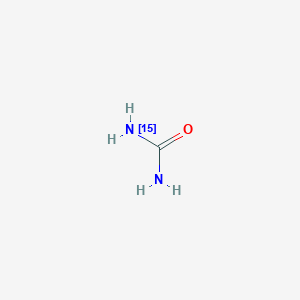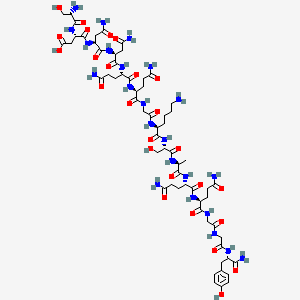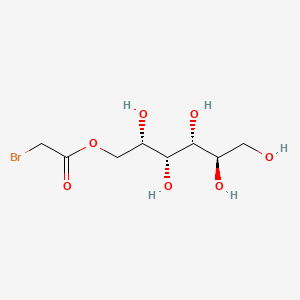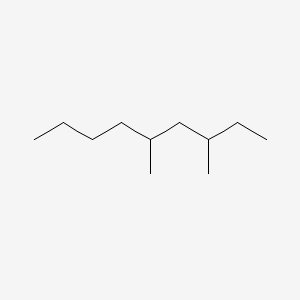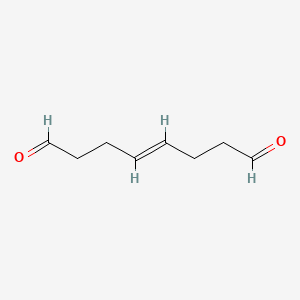
Oct-4-ene-1,8-dial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-4-ene-1,8-dial: is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of an octene backbone with aldehyde functional groups at the first and eighth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oct-4-ene-1,8-dial typically involves the reaction of octene with appropriate oxidizing agents to introduce the aldehyde functional groups. One common method is the hydroformylation of 1,7-octadiene, followed by selective oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroformylation processes, utilizing catalysts such as rhodium complexes to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: Oct-4-ene-1,8-dial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or acetals.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Oct-4-ene-1,8-dioic acid.
Reduction: Oct-4-ene-1,8-diol.
Substitution: this compound imine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Oct-4-ene-1,8-dial is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its reactivity with nucleophiles makes it a valuable tool in the modification of biomolecules.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of novel drugs. Its ability to form stable derivatives with various functional groups makes it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of Oct-4-ene-1,8-dial involves its reactivity with nucleophiles, leading to the formation of various derivatives. The aldehyde groups at the first and eighth positions are particularly reactive, allowing for selective modification of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparación Con Compuestos Similares
Oct-4-ene: A similar compound with a double bond but lacking the aldehyde functional groups.
Oct-4-ene-1,8-diol: A reduced form of Oct-4-ene-1,8-dial with hydroxyl groups instead of aldehyde groups.
Oct-4-ene-1,8-dioic acid: An oxidized form of this compound with carboxylic acid groups.
Uniqueness: this compound is unique due to the presence of two aldehyde groups at specific positions, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Propiedades
Número CAS |
51097-60-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(E)-oct-4-enedial |
InChI |
InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8-10/h1-2,7-8H,3-6H2/b2-1+ |
Clave InChI |
IPKANKUZIOETCW-OWOJBTEDSA-N |
SMILES isomérico |
C(CC=O)/C=C/CCC=O |
SMILES canónico |
C(CC=O)C=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




